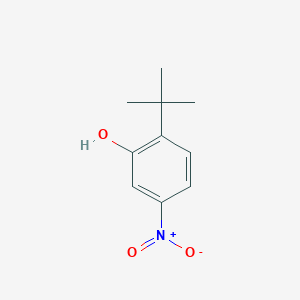
2-Ethylvinylphosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylvinylphosphonic acid is an organic compound with the molecular formula C4H9O3P It is a phosphonic acid derivative characterized by the presence of a vinyl group attached to the phosphorus atom
Applications De Recherche Scientifique
2-Ethylvinylphosphonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.
Biology: It is used in the study of enzyme inhibition and as a potential therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
Target of Action
2-Ethylvinylphosphonic acid (EVPA) is a research chemical Phosphonates, a class of compounds to which evpa belongs, are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes
Mode of Action
Phosphonates, including evpa, can act directly on fungi, reducing growth, and this growth reduction is associated with a rapid reduction in the total pool of adenylate This suggests that EVPA might interact with its targets, leading to changes in the metabolic processes of the organism
Biochemical Pathways
For instance, they can inhibit the synthesis of macromolecular materials, which could alter the host response and change the host reaction from compatible to incompatible
Pharmacokinetics
Pharmacokinetics studies the processes of absorption, distribution, and elimination, either by metabolism or excretion, of drugs
Result of Action
Given that phosphonates can reduce the growth of fungi and affect the total pool of adenylate , it is plausible that EVPA might have similar effects
Action Environment
Factors such as ph, temperature, and the presence of other substances can influence the action of many chemical compounds
Méthodes De Préparation
The synthesis of 2-ethylvinylphosphonic acid typically involves the reaction of 2-chloroethylphosphonic acid with a base to form the desired product . This method is advantageous due to its simplicity and efficiency. Industrial production methods often utilize large-scale synthesis techniques to produce the compound in significant quantities .
Analyse Des Réactions Chimiques
2-Ethylvinylphosphonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield phosphonic acid derivatives with additional oxygen atoms .
Comparaison Avec Des Composés Similaires
2-Ethylvinylphosphonic acid can be compared with other similar compounds, such as:
Vinylphosphonic acid: This compound has a similar structure but lacks the ethyl group attached to the vinyl group.
Ethylphosphonic acid: This compound has an ethyl group attached to the phosphorus atom but lacks the vinyl group.
Phosphonic acid: This compound lacks both the ethyl and vinyl groups.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 2-Ethylvinylphosphonic acid can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Ethyl acrylate", "Phosphorus trichloride", "Sodium hydroxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Ethyl acrylate is reacted with phosphorus trichloride in the presence of a catalyst such as triethylamine to form ethyl 2-chloroacrylate.", "Step 2: Ethyl 2-chloroacrylate is then reacted with sodium hydroxide to form ethyl 2-hydroxyacrylate.", "Step 3: Ethyl 2-hydroxyacrylate is then reacted with hydrochloric acid to form 2-chloroethyl 2-hydroxyacrylate.", "Step 4: 2-Chloroethyl 2-hydroxyacrylate is then reacted with ethanol in the presence of a base such as sodium ethoxide to form 2-Ethylvinylphosphonic acid." ] } | |
Numéro CAS |
443118-99-8 |
Formule moléculaire |
C4H9O3P |
Poids moléculaire |
136.09 g/mol |
Nom IUPAC |
but-1-enylphosphonic acid |
InChI |
InChI=1S/C4H9O3P/c1-2-3-4-8(5,6)7/h3-4H,2H2,1H3,(H2,5,6,7) |
Clé InChI |
ZZAAVUMOAPEEJN-UHFFFAOYSA-N |
SMILES isomérique |
CC/C=C/P(=O)(O)O |
SMILES |
CCC=CP(=O)(O)O |
SMILES canonique |
CCC=CP(=O)(O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B3137775.png)


![4-Amino-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3137787.png)
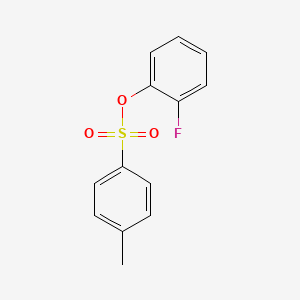
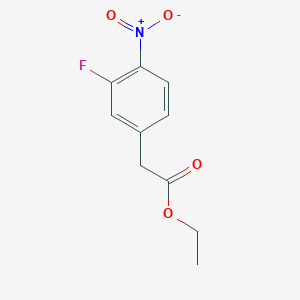


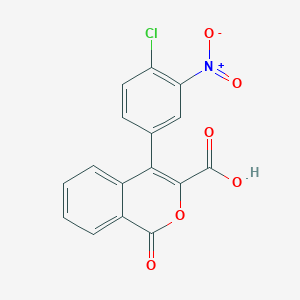
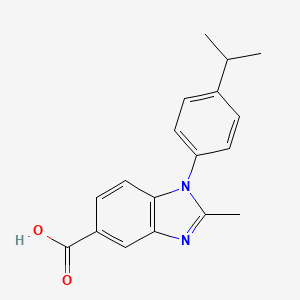
![1-(2-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B3137837.png)

